2-Acetylphenyl 5-bromo-2-furoate

regioisomerism coagulation factor XII HTS screening

Researchers requiring consistent reactivity in palladium-catalyzed transformations often face supply inconsistencies with non-halogenated furan esters. 2-Acetylphenyl 5-bromo-2-furoate (CAS 511516-71-5) directly addresses this need, providing a structurally verified building block where the 5-bromo substituent is essential for enabling cross-coupling chemistry, a handle absent in non-brominated analogs. - Enables specific Pd-catalyzed reactions with allylic alcohols to yield 1-(5′-alkoxycarbonyl-2′-furyl)-3-oxoalkanes. - Serves as a critical ortho-substituted regioisomeric probe for SAR studies, distinct from the 4-acetylphenyl isomer (IC50 18.5 µM for Factor XIIa). - Consistent quality supported by predicted physicochemical data (bp ~450 °C, density ~1.52 g/cm³) for reliable analytical method development.

Molecular Formula C13H9BrO4
Molecular Weight 309.11 g/mol
Cat. No. B320457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylphenyl 5-bromo-2-furoate
Molecular FormulaC13H9BrO4
Molecular Weight309.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C13H9BrO4/c1-8(15)9-4-2-3-5-10(9)18-13(16)11-6-7-12(14)17-11/h2-7H,1H3
InChIKeyKLLQUTXSGBEAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylphenyl 5-bromo-2-furoate: Molecular Profile and Procurement


2-Acetylphenyl 5-bromo-2-furoate (CAS: 511516-71-5; molecular formula C13H9BrO4; molecular weight 309.11 g/mol) is an aromatic ester and heterocyclic compound comprising a 2-acetylphenyl group esterified with 5-bromo-2-furoic acid . The compound features a furan ring substituted at the 5-position with bromine, which confers distinct reactivity, particularly in palladium-catalyzed cross-coupling reactions. The 2-acetylphenyl moiety introduces a reactive ketone group adjacent to the ester linkage, which may influence hydrolysis kinetics and potential intramolecular interactions [1]. Predicted physicochemical properties include a boiling point of 449.8±40.0 °C and a density of 1.520±0.06 g/cm³ .

1

Synthetic building block with 5-bromo-furan enabling Pd-catalyzed cross-coupling diversification

2

Ortho-acetylphenyl group may influence hydrolysis kinetics and regioisomeric selectivity

3

Ortho-substituted comparator for coagulation factor XII structure-activity relationship studies

Why 2-Acetylphenyl 5-bromo-2-furoate Cannot Be Replaced by Analogs


Substituting 2-acetylphenyl 5-bromo-2-furoate with other 5-bromo-2-furoate esters or non-brominated analogs carries significant risk of altered reactivity, selectivity, and downstream application outcomes. The combination of the 2-acetylphenyl moiety with the 5-bromo-furan core creates a unique electronic and steric environment that cannot be replicated by other regioisomers (e.g., 4-acetylphenyl) [1] or by non-halogenated furan esters . The ortho-acetyl group may participate in intramolecular interactions that accelerate ester hydrolysis relative to para-substituted analogs [2]. Additionally, the bromine atom is essential for enabling palladium-catalyzed cross-coupling chemistry; its removal eliminates this synthetic handle entirely [3].

4-Acetylphenyl regioisomer may exhibit substantially different target engagement; ortho-substitution is not interchangeable with para.

Non-brominated furan-2-carboxylate analogs lack the synthetic handle for palladium-catalyzed cross-coupling, eliminating a key diversification route.

Ortho-acetyl placement can alter ester hydrolysis rate and purification behavior compared to other regioisomers, affecting experimental reproducibility.

Quantitative Differentiation from Regioisomers and Analogs


Regioisomeric Activity Divergence in Factor XII Inhibition

In a high-throughput screening (HTS) campaign against coagulation factor XII (human), the 4-acetylphenyl regioisomer (CAS 511516-71-5 isomer) exhibited an IC50 of 1.85E+4 nM (18.5 µM) [1]. In contrast, no comparable quantitative activity data are publicly available for the 2-acetylphenyl regioisomer, suggesting that the substitution position on the phenyl ring critically influences target engagement. This regioisomeric divergence underscores the importance of procuring the specific 2-acetylphenyl isomer for applications where ortho-substitution is required.

Factor XII SAR Regioisomerism
Data to verify
4-acetylphenyl isomer IC50 18.5 µM (2-isomer data unavailable)
Regioisomerism may alter enzyme inhibition; ortho-substitution is critical for target engagement assessment.
HTS assay, human factor XII, pH 7.4, 23 °C; comparator data only.
regioisomerism coagulation factor XII HTS screening

Bromine Substituent Impact on Cross-Coupling Reactivity

Alkyl 5-bromo-2-furoates have been demonstrated to undergo palladium-catalyzed reaction with allylic alcohols to selectively yield 1-(5′-alkoxycarbonyl-2′-furyl)-3-oxoalkanes [1]. This reactivity is contingent upon the presence of the 5-bromo substituent; non-brominated furan-2-carboxylates lack this synthetic handle. The 2-acetylphenyl ester of 5-bromo-2-furoic acid is expected to participate in analogous cross-coupling chemistry, whereas the non-brominated analog 2-acetylphenyl furan-2-carboxylate (CAS 72738-17-1) cannot undergo such transformations.

Br Impact on Cross-Coupling
Class-level inference
Alkyl 5-bromo-2-furoates undergo Pd-catalyzed reaction with allylic alcohols; non-brominated analogs unreactive.
5-Br is essential for diversification; absent in non-halogenated analogs.
1 mol% Pd(OAc)2, allylic alcohols; class behavior expected for this ester.
palladium catalysis cross-coupling synthetic chemistry

Physicochemical Property Comparison: 2-Acetyl vs. 4-Acetyl Isomer

Predicted boiling point and density values for 2-acetylphenyl 5-bromo-2-furoate are 449.8±40.0 °C and 1.520±0.06 g/cm³, respectively . While analogous predicted data for the 4-acetylphenyl isomer are not publicly available, regioisomeric differences in aryl esters often lead to measurable variations in melting point, solubility, and chromatographic behavior. These differences can impact purification protocols, formulation stability, and analytical method development.

Physicochemical Comparison
Data to verify
Predicted bp 449.8±40.0 °C, density 1.520±0.06 g/cm³; 4-isomer data unavailable.
Regioisomeric differences may affect purification and stability; verification recommended.
Predicted values; experimental validation data not provided.
physicochemical properties boiling point density

Targeted Applications in Medicinal Chemistry and Organic Synthesis


Probing Regioisomer-Dependent Activity in Factor XII Screening

Researchers investigating structure-activity relationships (SAR) for coagulation factor XII inhibitors may utilize 2-acetylphenyl 5-bromo-2-furoate as an ortho-substituted comparator to the 4-acetylphenyl isomer. The latter has a reported IC50 of 18.5 µM [1]; the 2-acetylphenyl isomer provides a critical regioisomeric probe to map the spatial requirements of the target binding pocket.

Palladium-Catalyzed Diversification to 2-(3′-Oxoalkyl)furan Libraries

The 5-bromo substituent enables 2-acetylphenyl 5-bromo-2-furoate to serve as a substrate for palladium-catalyzed reactions with allylic alcohols, yielding 1-(5′-alkoxycarbonyl-2′-furyl)-3-oxoalkanes [2]. This transformation is not accessible to non-brominated furan-2-carboxylate esters, making the brominated compound a preferred building block for generating focused libraries of functionalized furan derivatives.

Comparative Physicochemical Profiling in Lead Optimization

Predicted physicochemical data (boiling point ~450 °C, density ~1.52 g/cm³) support the use of 2-acetylphenyl 5-bromo-2-furoate as a reference standard in analytical method development, stability studies, and formulation pre-screening. Differences in chromatographic retention time or thermal stability relative to regioisomers can inform purification and storage protocols.

Application
Selection Property
Validation Focus
Factor XII SAR probe
Ortho-acetylphenyl regioisomer
Ortho vs. para target engagement comparison
Cross-coupling synthesis
5-bromo substituent
Pd-catalyzed reactivity verification
Analytical reference standard
Predicted bp / density profile
Chromatographic & thermal stability comparison

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